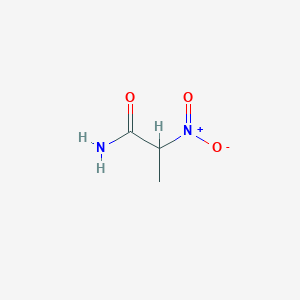
2-Ethyl-6-phenylpyridine
説明
2-Ethyl-6-phenylpyridine is a chemical compound with the molecular formula C13H13N . It is structurally related to pyridine, a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-6-phenylpyridine consists of a pyridine ring substituted with an ethyl group at the 2-position and a phenyl group at the 6-position . The exact 3D structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Pyridine derivatives, including 2-Ethyl-6-phenylpyridine, are important heterocyclic compounds used in various chemical reactions . They can participate in redox reaction mechanisms and can be used for the synthesis of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-6-phenylpyridine can be determined using various analytical techniques . These may include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .科学的研究の応用
Catalytic Behavior in Organometallic Chemistry
2-Ethyl-6-phenylpyridine and similar compounds have been investigated for their role in catalysis, particularly in the field of organometallic chemistry. For example, phosphinopyridine ligands, which are closely related to 2-ethyl-6-phenylpyridine, have been used in nickel complexes for the catalytic oligomerization of ethylene. These ligands influence the stereoelectronic properties of the nickel complexes, impacting their catalytic behavior, including activity and selectivity for olefins (Speiser, Braunstein, & Saussine, 2004).
Solar Cell Applications
2-Ethyl-6-phenylpyridine derivatives have also found applications in solar cell technology. Cobalt complexes with terpyridine ligands, similar to 2-ethyl-6-phenylpyridine, have been utilized as redox mediators in dye-sensitized solar cells. These compounds can enhance cell efficiency by facilitating electron transfer and reducing recombination (Koussi-Daoud et al., 2015).
Synthesis of Pyridine Derivatives
In chemical synthesis, 2-ethyl-6-phenylpyridine and related compounds have been used to produce various pyridine derivatives. One example includes the synthesis of phenylmethyl-(2-pyridyl)-carbinol and similar compounds via the Grignard reaction with bromopyridines (Proost & Wibaut, 1940).
Electrocatalysis and Photocatalysis
2-Ethyl-6-phenylpyridine derivatives have been employed in the field of electrocatalysis and photocatalysis. For instance, they have been used in electrochemical phosphonation processes and in the development of photocatalytic materials for various applications. These applications include the production of phosphonated products and the photocatalysis of alcohol to aldehyde transformations (Grayaznova et al., 2015).
Chemosensors and Fluorescent Probes
Compounds related to 2-ethyl-6-phenylpyridine have been synthesized as chemosensors for metal ions detection. For example, Schiff base derivatives of 2-ethyl-6-phenylpyridine have been developed to detect Cr3+ ions through fluorescence enhancement, showcasing their potential as sensitive and selective probes (Chalmardi et al., 2017).
Organometallic Complexes and Ligand Design
2-Ethyl-6-phenylpyridine has been studied for its utility in the design of ligands for organometallic complexes. These complexes have been explored for various applications, including catalysis, luminescence, and redox chemistry. Their properties can be tailored by modifying the ligand structure, affecting the electronic and photophysical properties of the complexes (Wang et al., 2011).
特性
IUPAC Name |
2-ethyl-6-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTQLTAYLIBTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407838 | |
| Record name | 2-ethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-phenylpyridine | |
CAS RN |
59239-12-2 | |
| Record name | 2-ethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)






